molecular formula C7H4BrClF3NO B1409646 3-Bromo-5-chloro-4-(trifluoromethoxy)aniline CAS No. 1805486-55-8

3-Bromo-5-chloro-4-(trifluoromethoxy)aniline

Cat. No.: B1409646
CAS No.: 1805486-55-8
M. Wt: 290.46 g/mol
InChI Key: KQPVENRPYCLNKO-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-(trifluoromethoxy)aniline is a halogenated aromatic amine with the molecular formula C₇H₄BrClF₃NO and a molecular weight of 290.47 g/mol. Its structure features a benzene ring substituted with:

  • Amino group (-NH₂) at position 1,
  • Bromo (-Br) at position 3,
  • Chloro (-Cl) at position 5,
  • Trifluoromethoxy (-OCF₃) at position 4.

This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethoxy group enhances metabolic stability and lipophilicity, making it valuable in drug design .

Properties

IUPAC Name

3-bromo-5-chloro-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPVENRPYCLNKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)(F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-4-(trifluoromethoxy)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of 3-Bromo-5-chloro-4-(trifluoromethoxy)aniline may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize automated systems and advanced technologies to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and other modern equipment can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-4-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitro compounds or reduced to form amines.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki–Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds with diverse functional groups .

Scientific Research Applications

3-Bromo-5-chloro-4-(trifluoromethoxy)aniline has numerous scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly for its interactions with specific molecular targets.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-(trifluoromethoxy)aniline involves its interactions with specific molecular targets and pathways. The presence of bromine, chlorine, and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The positions and types of substituents significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications/Properties
3-Bromo-4-(trifluoromethoxy)aniline 191602-54-7 C₇H₅BrF₃NO 256.02 Br (3), OCF₃ (4) Intermediate in organic synthesis
5-Chloro-2-(trifluoromethoxy)aniline 326-64-7 C₇H₅ClF₃NO 217.57 Cl (5), OCF₃ (2) Drug intermediate; antioxidant activity
4-Bromo-3-(trifluoromethyl)aniline 54962-75-3 C₇H₅BrF₃N 240.02 Br (4), CF₃ (3) High structural similarity (0.87)
2-Bromo-4-(trifluoromethoxy)aniline 175278-17-8 C₇H₅BrF₃NO 256.02 Br (2), OCF₃ (4) Similarity score: 0.77
Key Observations:
  • Electron-Withdrawing Effects : Bromo, chloro, and trifluoromethoxy groups reduce electron density on the aromatic ring, directing electrophilic substitution to specific positions (e.g., para to OCF₃) .
  • Solubility : Halogenated anilines generally exhibit low water solubility due to hydrophobic substituents. The trifluoromethoxy group further increases lipophilicity, enhancing membrane permeability .
  • Thermal Stability : Trifluoromethoxy derivatives show higher thermal stability compared to methoxy analogs due to the strong C-F bonds .

Research Findings and Trends

  • Antioxidant Activity : Substitution at position 4 (e.g., OCF₃) enhances radical scavenging efficiency compared to meta-substituted analogs .
  • Structure-Activity Relationship (SAR) :
    • Bromo vs. Chloro : Bromine’s larger atomic radius increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to chlorine .
    • Positional Effects : Para-substituted OCF₃ (as in the target compound) improves binding affinity in enzyme inhibition assays compared to ortho-substituted derivatives .

Biological Activity

3-Bromo-5-chloro-4-(trifluoromethoxy)aniline is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of trifluoromethoxy and halogen substituents can significantly influence the compound's pharmacological properties, making it a subject of interest in various therapeutic contexts.

Chemical Structure

The chemical formula for 3-Bromo-5-chloro-4-(trifluoromethoxy)aniline is C7H4BrClF3N. The presence of the trifluoromethoxy group is particularly noteworthy as it enhances the lipophilicity and metabolic stability of the compound, which can lead to improved bioavailability in biological systems.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl and halogen substituents exhibit significant antimicrobial activity. For instance, similar compounds have been shown to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, which is crucial given the rise of multidrug-resistant strains .

Case Studies

  • Inhibition of 5-Hydroxytryptamine (5-HT) Uptake : Similar compounds containing trifluoromethyl groups have demonstrated enhanced potency in inhibiting serotonin uptake, which is critical for developing antidepressants .
  • Antitubercular Activity : A study on salicylanilides revealed that modifications similar to those found in 3-Bromo-5-chloro-4-(trifluoromethoxy)aniline could lead to potent antitubercular agents, highlighting the importance of structural modifications in enhancing biological activity .

Structure-Activity Relationship (SAR)

The biological activity of 3-Bromo-5-chloro-4-(trifluoromethoxy)aniline can be understood through SAR studies. The presence of both bromine and chlorine atoms, along with the trifluoromethoxy group, contributes to its activity profile:

SubstituentEffect on Activity
Bromine (Br)Enhances lipophilicity
Chlorine (Cl)Increases binding affinity
Trifluoromethoxy (CF3O)Improves metabolic stability

These modifications suggest that careful tuning of substituents can lead to compounds with desirable pharmacological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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